4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
Overview
Description
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is an organic compound with the molecular formula C12H16N2O4. It is a derivative of benzoic acid, where the hydrazinyl group is protected by a tert-butoxycarbonyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of pyrrolidinone analogs acting as potential 20s proteasome inhibitors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a free radical reaction . This involves the loss of a hydrogen atom from the benzylic position, which can be resonance stabilized .
Pharmacokinetics
Its storage temperature is recommended to be between 2-8°c , suggesting that it may be sensitive to temperature changes which could affect its bioavailability.
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that it may be sensitive to temperature changes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid typically involves the reaction of benzoic acid derivatives with tert-butoxycarbonyl hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents include tert-butoxycarbonyl hydrazine and benzoic acid derivatives, with solvents such as dichloromethane or ethanol used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
- 2-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
- 4-(1-(2-(tert-Butoxycarbonyl)hydrazinyl)ethyl)benzoic acid
Comparison: this compound is unique due to its specific substitution pattern on the benzoic acid ring. This structural feature imparts distinct chemical properties, making it suitable for particular synthetic and research applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various chemical processes.
Properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-8(5-7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMCTSPNGUPJRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373177 | |
Record name | 4-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96736-00-4 | |
Record name | 4-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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